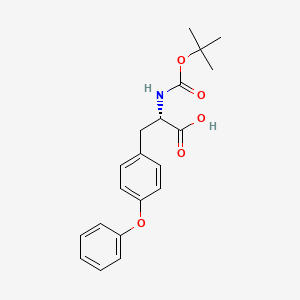

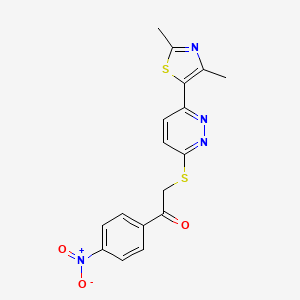

![molecular formula C21H26ClN3OS B2411307 Chlorhydrate de N-(3-(diméthylamino)propyl)-3-méthyl-N-(6-méthylbenzo[d]thiazol-2-yl)benzamide CAS No. 1216695-15-6](/img/structure/B2411307.png)

Chlorhydrate de N-(3-(diméthylamino)propyl)-3-méthyl-N-(6-méthylbenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS and its molecular weight is 403.97. The purity is usually 95%.

BenchChem offers high-quality N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Copolymérisation: Le chlorhydrate de N-(3-(diméthylamino)propyl)-3-méthyl-N-(6-méthylbenzo[d]thiazol-2-yl)benzamide (DMAPMA) a été étudié dans des copolymérisations radicalaires avec l'acrylate de n-dodécyle (DA) ou le méthacrylate de n-dodécyle (DMA) dans le toluène. Il est intéressant de noter que la concentration totale initiale des monomères influence considérablement la composition et l'hétérogénéité compositionnelle des copolymères . Ce comportement est distinct des autres systèmes impliquant des monomères amines en raison de la capacité du DMAPMA à former des assemblages avec différentes réactivités par liaison hydrogène.

- Copolymérisation homogène: Le DMAPMA a été utilisé dans la synthèse de copolymères (méth)acryliques organo-solubles contenant des amines. Ces copolymères servent de modificateurs de viscosité dispersants efficaces pour les huiles lubrifiantes .

- EDAC (chlorhydrate de 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide), un dérivé du DMAPMA, est couramment utilisé dans la synthèse peptidique et la réticulation des protéines aux acides nucléiques .

- Le chlorhydrate de DMAPMA a été utilisé pour la post-fixation et la réticulation de petites espèces d'acide ribonucléique (ARN) provenant de tissus fixés à la formaline et inclus en paraffine (FFPE). Il améliore les signaux d'hybridation in situ fluorescente (FISH) et d'immunofluorescence (IF) .

- Le DMAPMA sert de monomère dans la synthèse d'hydrogels autoréparables sensibles au pH (par exemple, P(DMAPMA-stat-DAA)) pour des applications d'administration de médicaments .

- En raison de sa nature cationique, le DMAPMA peut former un complexe avec les acides nucléiques et faciliter leur délivrance intracellulaire. Des chercheurs ont exploré son utilisation en tant que monomère cationique dans le développement de vecteurs de délivrance de gènes .

- Des films de polypropylène et d'acétate de cellulose greffés au DMAPMA ont été étudiés pour améliorer les propriétés des matériaux. Ces modifications visent à améliorer les caractéristiques spécifiques des matériaux résultants .

Polymérisation et Copolymérisation

Synthèse peptidique et réticulation

Réticulation de l'ARN et hybridation in situ fluorescente (FISH)

Synthèse d'hydrogel pour l'administration de médicaments

Développement de vecteurs de délivrance de gènes

Modification des matériaux

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with double-stranded dna .

Mode of Action

It’s worth noting that similar compounds have been reported to bind to double-stranded dna .

Biochemical Pathways

Compounds with similar structures have been reported to interact with dna, which could potentially affect various biochemical pathways .

Pharmacokinetics

Similar compounds are known to be water-soluble , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been reported to have anti-inflammatory activity .

Action Environment

Similar compounds are known to be highly reactive and can undergo radical polymerization and cross-linking reactions .

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS.ClH/c1-15-7-5-8-17(13-15)20(25)24(12-6-11-23(3)4)21-22-18-10-9-16(2)14-19(18)26-21;/h5,7-10,13-14H,6,11-12H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRSSMDPFCCOSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

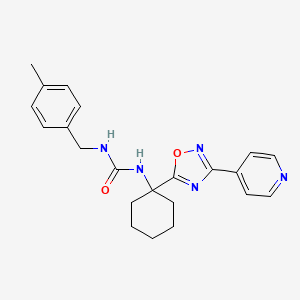

![N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2411225.png)

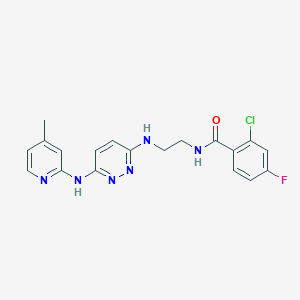

![4-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B2411226.png)

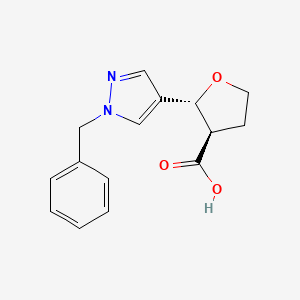

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone](/img/structure/B2411231.png)

![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)

![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2411235.png)

![N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2411236.png)

![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)